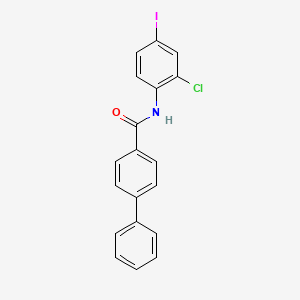![molecular formula C17H20N2O4S B5108798 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Mesitylamino)sulfonyl]-2-methoxybenzamide, also known as MSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various fields of study, including cancer research, neuroscience, and pharmacology.
科学研究应用
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been used in various scientific research applications. One of its most promising applications is in cancer research. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has also been used in neuroscience research. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide can modulate the activity of ion channels in neurons, which can have an impact on synaptic transmission and neuronal excitability.
作用机制
The mechanism of action of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is not fully understood. However, studies have shown that it can modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In neurons, it can modulate ion channel activity and affect synaptic transmission. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound and can be stored for extended periods of time. However, one limitation of using 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is its potential toxicity. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide can be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for the use of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in scientific research. One potential direction is in the development of new cancer therapies. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has shown promising antitumor activity and could be further developed as a potential cancer treatment.
Another potential direction is in the study of ion channel modulation. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been shown to modulate the activity of ion channels, and further research could lead to a better understanding of the role of ion channels in various physiological processes.
Conclusion:
In summary, 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is a sulfonamide derivative that has shown potential in various scientific research applications. Its relatively simple synthesis method and potential in cancer research and neuroscience make it a promising compound for future research. However, caution should be taken when handling and using this compound due to its potential toxicity.
合成方法
The synthesis of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide involves the reaction of mesitylamine with 2-methoxybenzoic acid, followed by the addition of sulfuric acid and acetic anhydride. The resulting product is then treated with ammonium hydroxide to form 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide. The synthesis of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is a relatively simple process and can be performed in a laboratory setting.
属性
IUPAC Name |
2-methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-7-11(2)16(12(3)8-10)19-24(21,22)13-5-6-15(23-4)14(9-13)17(18)20/h5-9,19H,1-4H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJGKGBCAFHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

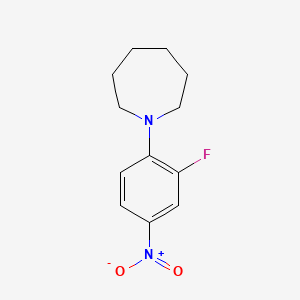
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)

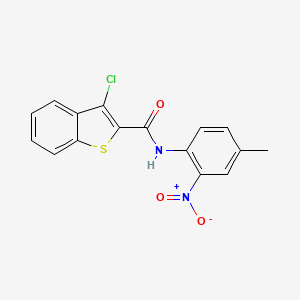
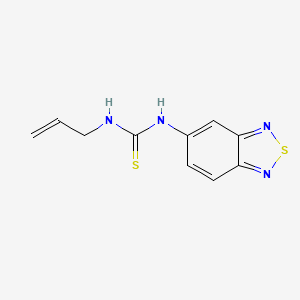
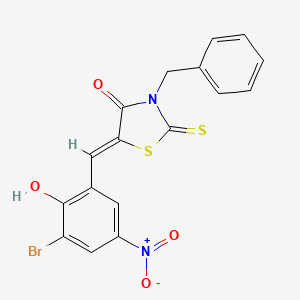
methyl]propanamide](/img/structure/B5108770.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
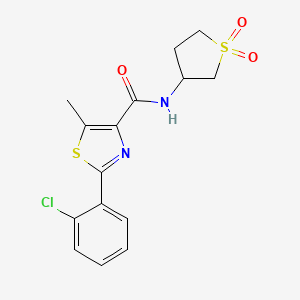
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
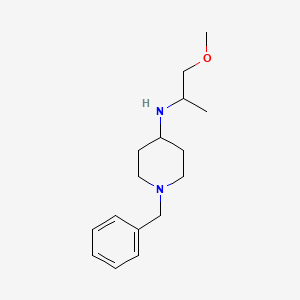
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
